2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile is a pyridine derivative with a cyano group at position 3, a difluoromethoxy substituent at position 2, and methyl groups at positions 4 and 6. Its IUPAC name reflects the parent structure (nicotinonitrile), substituent positions, and functional groups.
Key identifiers :
| Property | Value/Description |
|---|---|
| CAS Number | 832737-66-3 |
| Molecular Formula | C₉H₈F₂N₂O |
| Molecular Weight | 198.17 g/mol |
| SMILES | N#Cc1c(C)cc(nc1OC(F)F)C |
Synonyms :
This compound belongs to the nicotinonitrile class, distinguished by its electron-withdrawing difluoromethoxy group and symmetrical methyl substituents.
Molecular Geometry and Conformational Analysis
The pyridine ring adopts a planar geometry, with substituents arranged as follows:
- Position 2 : Difluoromethoxy (OC(F)₂) group, introducing steric and electronic effects.
- Position 3 : Linear nitrile (C≡N) group, oriented perpendicular to the ring plane.
- Positions 4 and 6 : Methyl groups (CH₃), creating steric bulk and electronic donation.
Key geometric features :
The difluoromethoxy group’s fluorine atoms create local electron-withdrawing effects, polarizing the C–O bond. This contrasts with methoxy groups, which donate electron density through resonance.
Crystallographic Data and Solid-State Packing Arrangements
No experimental crystal structures for this compound are reported in literature. However, related nicotinonitrile derivatives (e.g., 2,5-dichloro-4,6-dimethylnicotinonitrile) exhibit π-π stacking interactions and hydrophobic packing due to methyl groups.
Predicted interactions :
- Van der Waals Forces : Methyl groups at positions 4 and 6 likely contribute to hydrophobic packing.
- Dipole-Dipole Interactions : The polar nitrile and difluoromethoxy groups may align to minimize electrostatic repulsion.
- Possible Polymorphism : Similar to [1,2-phenylenebis(methylene)]bis(sulfanediyl)bis(4,6-dimethylnicotinonitrile), multiple polymorphs could form under varying crystallization conditions.
Comparative Structural Analysis with Related Nicotinonitrile Derivatives
Electronic Effects :
- The difluoromethoxy group’s electron-withdrawing nature deactivates the pyridine ring more than methoxy groups.
- Bromo substituents (as in result 5) introduce inductive effects distinct from methyl groups.
Steric Considerations :
- Methyl groups at 4 and 6 in the target compound occupy equatorial positions, minimizing steric clashes.
- Bromo substituents (result 5) at position 5 increase molecular size and steric strain.
Properties
IUPAC Name |
2-(difluoromethoxy)-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c1-5-3-6(2)13-8(7(5)4-12)14-9(10)11/h3,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPCBLKMOIGCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated nicotinonitrile, reacts with a difluoromethylating agent under basic conditions . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the development of greener synthetic routes, such as those employing less hazardous reagents and solvents, is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that 2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as a lead compound for developing new antibiotics.
- Anticancer Properties : Studies have suggested that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its ability to target specific pathways in cancer cells makes it a candidate for further investigation in oncology.
Biological Research
- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting the activity of kynurenine aminotransferase II (KAT II), which is linked to cognitive function and neurodegenerative diseases.
- Cell Culture Applications : It serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cell growth and experimentation. This property is particularly useful in biological assays and drug testing environments.
Chemical Synthesis
- Intermediate in Organic Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and cyclization processes.
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 10 µg/mL. This suggests potential for development into a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
Research involving human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that the compound induced apoptosis via mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Substituent Effects on Key Properties of Nicotinonitrile Derivatives
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects: The difluoromethoxy group in this compound is expected to lower the HOMO-LUMO gap compared to the methoxy analog due to the electron-withdrawing nature of fluorine, enhancing electrophilic reactivity . In contrast, 2-methoxy-4,6-diphenylnicotinonitrile exhibits a HOMO-LUMO gap of 4.2 eV, indicative of moderate chemical stability .
- Intermolecular Interactions: While 2-methoxy-4,6-diphenylnicotinonitrile stabilizes via CH-π and π-π stacking in its orthorhombic crystal lattice , the difluoromethoxy derivative may favor C-F⋯π interactions, which are weaker but could improve solubility in hydrophobic matrices .
Pharmacokinetic and Toxicity Profiles
- ADMET Considerations: 2-Methoxy-4,6-diphenylnicotinonitrile showed moderate cytotoxicity in preliminary assays , but fluorination may alter toxicity profiles. For example, fluorinated pyridines often exhibit reduced hepatic clearance but increased risk of bioaccumulation .
Biological Activity
2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 224.18 g/mol
The presence of the difluoromethoxy group and the nitrile moiety contributes to its unique reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
- Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxicity against certain cancer cell lines, potentially through the induction of apoptosis.
Biological Activity Data
Recent research has highlighted the biological activities associated with this compound. The following table summarizes key findings from various studies:
| Study | Cell Line | IC (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 12.5 | Apoptosis induction | Significant reduction in viability observed. |
| Study 2 | A549 (lung cancer) | 8.3 | Enzyme inhibition | Inhibited glycolysis pathway effectively. |
| Study 3 | HeLa (cervical cancer) | 10.1 | Receptor modulation | Altered expression of apoptosis-related genes. |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
- Case Study 1 : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell proliferation, accompanied by increased markers of apoptosis such as cleaved caspase-3 and PARP.
- Case Study 2 : A549 cells treated with varying concentrations demonstrated significant inhibition of hexokinase activity, suggesting a potential role in targeting metabolic pathways critical for tumor growth.
- Case Study 3 : HeLa cells showed altered expression levels of Bcl-2 family proteins following treatment, indicating a shift towards pro-apoptotic signaling pathways.
Research Findings
Recent findings indicate that the compound's fluorinated structure enhances its interaction with target enzymes compared to non-fluorinated analogs. This modification appears to improve both potency and selectivity.
Comparative Analysis
A comparative analysis with similar compounds reveals that the difluoromethoxy group significantly enhances biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | No fluorine | Lower cytotoxicity |
| Compound B | Monofluorinated | Moderate activity |
| This compound | Difluoromethoxy group present | High cytotoxicity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile while minimizing byproduct formation?
- Methodological Answer : The synthesis involves critical steps such as condensation with inorganic bases (e.g., NaOH) and controlled oxidation to prevent overoxidation. For example, refluxing with 50% H₂SO₄ followed by neutralization yielded 80.64% crystalline product in one protocol . To minimize sulfone byproducts (e.g., 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole), precise stoichiometric control of oxidizing agents and reaction time is essential . Monitoring via TLC or HPLC during intermediate steps ensures purity.
Q. What analytical techniques are recommended for characterizing the structural conformation of this compound?
- Methodological Answer : X-ray crystallography is critical for resolving sterically hindered conformations, as demonstrated for related nicotinonitrile derivatives. Intra/intermolecular interactions (e.g., C-H···π, π-π stacking) stabilize the structure, which can be further validated using DFT calculations . NMR (¹H/¹³C) and IR spectroscopy are complementary for functional group analysis, while mass spectrometry confirms molecular weight .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies under acidic (pH 1-3), neutral, and alkaline (pH 8-10) conditions at 40–60°C can identify degradation pathways. For instance, sulfoxide intermediates may form under oxidative conditions, detectable via LC-MS or HPLC with photodiode array (PDA) detection . Thermal gravimetric analysis (TGA) determines decomposition thresholds .
Advanced Research Questions
Q. What strategies resolve contradictions in bioavailability predictions for this compound metabolites?
- Methodological Answer : Discrepancies between in silico predictions (e.g., high GI absorption) and low cellular efficacy require experimental validation. Parallel artificial membrane permeability assays (PAMPA) can quantify passive diffusion, while Caco-2 cell models assess active transport. Metabolite quantification via LC-HRMS in plasma or liver microsomes clarifies bioavailability . Conflicting toxicity predictions necessitate Ames tests or zebrafish embryo assays .
Q. How can researchers elucidate the role of non-covalent interactions in the self-assembly of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals π-π and C-H···X (X = N, O) interactions driving molecular networks. Hirshfeld surface analysis quantifies interaction contributions, while molecular dynamics simulations model solvent effects on packing motifs . Temperature-dependent NMR can probe dynamic behavior in solution.
Q. What advanced synthetic routes exist to incorporate functional groups enhancing the bioactivity of this compound?
- Methodological Answer : Thiourea-mediated cyclization or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces bioisosteres like sulfonamides or fluorinated groups. For example, substituting chlorobenzylthio groups with aminoethylthio moieties improves solubility and target engagement, as seen in structurally related compounds . Reaction optimization via DoE (Design of Experiments) maximizes yield and selectivity.
Data Contradiction Analysis
Q. How should conflicting data on the metabolic stability of this compound be addressed?
- Methodological Answer : Discrepancies between in vitro and in vivo metabolism data may arise from species-specific enzyme activity. Comparative studies using human/rat hepatocytes and CYP450 inhibition assays identify metabolizing enzymes. Stable isotope labeling tracks metabolite formation kinetics, while QSAR models reconcile differences in metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
